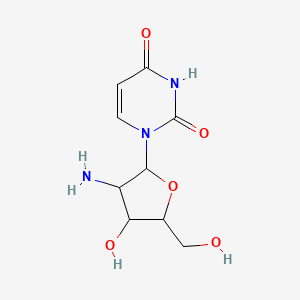
2'-Amino-2'-deoxy-b-D-arabinouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Amino-2’-deoxy-b-D-arabinouridine is a nucleoside analog that has garnered significant interest in scientific research due to its unique structure and biological activity. This compound is a derivative of arabinouridine, modified with an amino group at the 2’ position and the removal of a hydroxyl group, resulting in its distinctive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxy-b-D-arabinouridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as uridine.
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups.
Introduction of Amino Group: The protected uridine undergoes a reaction with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 2’ position.
Deprotection: The protecting groups are removed to yield the final product, 2’-Amino-2’-deoxy-b-D-arabinouridine.
Industrial Production Methods
Industrial production of 2’-Amino-2’-deoxy-b-D-arabinouridine follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Amino-2’-deoxy-b-D-arabinouridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
2’-Amino-2’-deoxy-b-D-arabinouridine has a wide range of scientific research applications, including:
Chemistry
Synthesis of Nucleoside Analogs: It serves as an intermediate in the synthesis of various nucleoside analogs used in research and drug development.
Biology
DNA Synthesis Inhibition: The compound is used to study the inhibition of DNA synthesis, which is crucial for understanding cellular processes and developing anticancer therapies.
Medicine
Anticancer Activity: 2’-Amino-2’-deoxy-b-D-arabinouridine exhibits broad antitumor activity, particularly against lymphoid malignancies.
Antiviral Research: The compound is being investigated for its potential antiviral properties, particularly against hepatitis B and C viruses.
Industry
Pharmaceutical Development: It is used in the development of new pharmaceutical agents targeting various diseases.
Wirkmechanismus
2’-Amino-2’-deoxy-b-D-arabinouridine exerts its effects through several mechanisms:
Inhibition of DNA Synthesis: The compound incorporates into DNA, disrupting the replication process and leading to cell death.
Induction of Apoptosis: It triggers programmed cell death (apoptosis) in cancer cells by activating specific molecular pathways.
Molecular Targets and Pathways
Vergleich Mit ähnlichen Verbindungen
2’-Amino-2’-deoxy-b-D-arabinouridine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds
2’-Deoxy-2’-fluoro-N3-(2S)-(2-amino-3-carbonyl] propyl-beta-D-arabinouridine: This compound also exhibits antitumor activity and targets DNA synthesis.
2’-Amino-2’-deoxy-β-D-arabinouridine: Another nucleoside analog with similar anticancer properties.
Uniqueness
Eigenschaften
IUPAC Name |
1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIPTMWIZVIUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
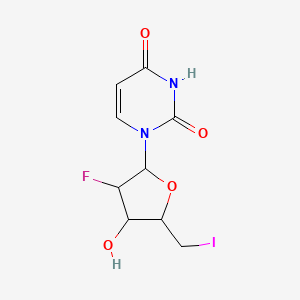
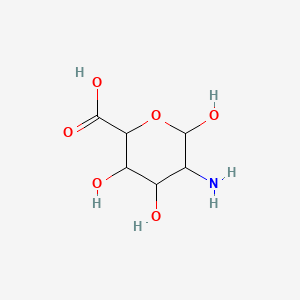
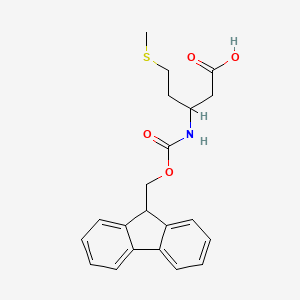
![N-[2-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B15094385.png)
![2-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid](/img/structure/B15094395.png)

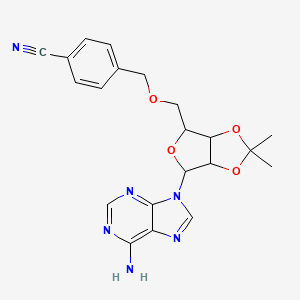
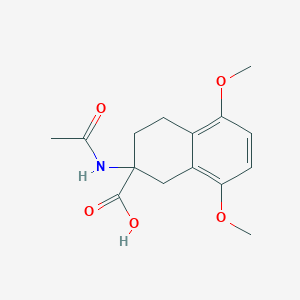
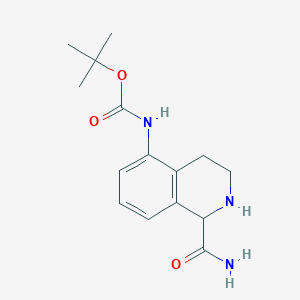
![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15094420.png)
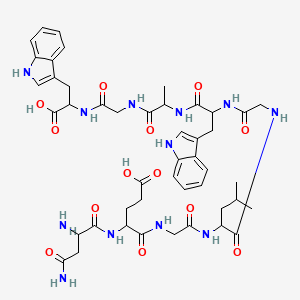

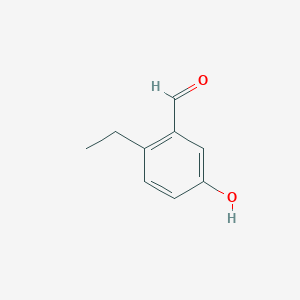
![[4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B15094469.png)
